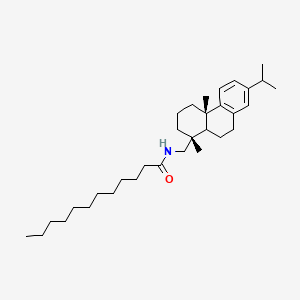

Lauric Acid Leelamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C32H53NO |

|---|---|

Molekulargewicht |

467.8 g/mol |

IUPAC-Name |

N-[[(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]dodecanamide |

InChI |

InChI=1S/C32H53NO/c1-6-7-8-9-10-11-12-13-14-16-30(34)33-24-31(4)21-15-22-32(5)28-19-17-26(25(2)3)23-27(28)18-20-29(31)32/h17,19,23,25,29H,6-16,18,20-22,24H2,1-5H3,(H,33,34)/t29?,31-,32+/m0/s1 |

InChI-Schlüssel |

ZJZPELRZWMRYGW-PFRPCOQVSA-N |

Isomerische SMILES |

CCCCCCCCCCCC(=O)NC[C@@]1(CCC[C@]2(C1CCC3=C2C=CC(=C3)C(C)C)C)C |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C)C |

Synonyme |

1R,2,3,4,4aS,9,10,10aR-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrene-dodecanamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Lauric Acid Leelamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and established pharmacological properties for Lauric Acid Leelamide are not extensively available in peer-reviewed literature. This guide provides a proposed synthesis protocol and expected characterization methodologies based on established chemical principles and data available for the parent compound, Leelamine, and similar amide synthesis reactions. The biological activity described is that of Leelamine and would require experimental verification for its lauric acid amide derivative.

Introduction

Leelamine, a diterpene amine derived from the resin of pine trees, has garnered significant interest in oncological research due to its unique mechanism of action. It has been shown to disrupt cholesterol transport and simultaneously inhibit multiple key signaling pathways implicated in cancer progression, including the PI3K/Akt, MAPK, and STAT3 pathways.[1] this compound is the amide analog of Leelamine, formed by the conjugation of lauric acid, a 12-carbon saturated fatty acid, to the primary amine of Leelamine. This modification may alter the compound's lipophilicity, membrane permeability, and pharmacokinetic profile, potentially offering new therapeutic avenues. This document outlines a proposed methodology for the synthesis of this compound, details the standard characterization techniques required to verify its identity and purity, and discusses the known biological context of its parent compound, Leelamine.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a standard amidation reaction between Lauric Acid and Leelamine. The following protocol is a proposed method based on common organic synthesis techniques for forming amide bonds.

Experimental Protocol: Amidation of Leelamine with Lauric Acid

Materials:

-

Leelamine

-

Lauric Acid

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Leelamine (1 equivalent) and Lauric Acid (1.1 equivalents) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in dichloromethane.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

-

Final Product: Collect the fractions containing the pure this compound and concentrate the solvent to obtain the final product.

References

Lauric Acid Leelamide mechanism of action hypothesis.

An In-depth Technical Guide to the Lauric Acid Leelamide Mechanism of Action Hypothesis

Abstract

"this compound" is the N-acyl amide conjugate of lauric acid, a medium-chain fatty acid with known anti-cancer properties, and leelamine, a diterpene amine derived from pine bark that has demonstrated potent anti-melanoma activity. While this compound is cataloged as a chemical entity (CAS Number: 2095306-47-9), there are no published studies on its specific pharmacological properties[1]. This guide, therefore, puts forth a mechanism of action hypothesis based on the well-documented, distinct activities of its constituent molecules. We hypothesize that this compound is a chimeric compound designed to function as a dual-action agent. The lauric acid moiety is proposed to induce cancer cell apoptosis through the generation of reactive oxygen species (ROS) and modulation of the EGFR/ERK signaling pathway, while the leelamine moiety independently targets lysosomal function and inhibits critical pro-survival signaling cascades including PI3K/Akt, MAPK, and STAT3 by disrupting intracellular cholesterol transport. This document provides a comprehensive overview of the individual mechanisms of lauric acid and leelamine, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the involved signaling pathways to support this central hypothesis.

Introduction to Constituent Molecules

Lauric Acid

Lauric acid (dodecanoic acid) is a saturated medium-chain fatty acid (MCFA) with a 12-carbon backbone, abundantly found in coconut and palm kernel oils[2]. Traditionally recognized for its metabolic and antimicrobial properties, recent research has highlighted its potential as an anti-cancer agent[3][4]. It has been shown to selectively induce apoptosis in various cancer cell lines, including colon, breast, and endometrial cancer, often without harming healthy cells[5][6].

Leelamine

Leelamine is a natural product derived from the bark of pine trees[7]. It has been identified as a novel and potent agent against melanoma[8]. Its mechanism is unique, acting as a lysosomotropic agent that accumulates in acidic organelles like lysosomes. This accumulation disrupts intracellular cholesterol trafficking, which in turn inhibits multiple key signaling pathways essential for melanoma cell survival and proliferation[8][9].

The this compound Mechanism of Action Hypothesis

We hypothesize that this compound acts as a dual-targeting agent, where the two moieties exert synergistic or additive anti-cancer effects through distinct, yet potentially complementary, mechanisms.

-

Dual-Pathway Engagement: The lauric acid component initiates apoptosis by inducing oxidative stress (ROS production) and activating the EGFR-ERK-AP-1 signaling axis[4]. Simultaneously, the leelamine component disrupts cholesterol homeostasis, leading to the inhibition of the PI3K/Akt, MAPK, and STAT3 survival pathways[8].

-

Enhanced Cellular Uptake and Targeting: The lipophilic nature of lauric acid may enhance the cellular uptake of the conjugate, potentially increasing the intracellular concentration of the active leelamine moiety.

-

Synergistic Apoptosis Induction: The ROS-induced stress from lauric acid could lower the apoptotic threshold of cancer cells, making them more susceptible to the pro-apoptotic effects of PI3K/Akt/STAT3 inhibition by the leelamine moiety. The disruption of cholesterol transport by leelamine could also exacerbate membrane-associated oxidative stress initiated by lauric acid.

The proposed convergent mechanism suggests that this compound could be a highly effective anti-cancer agent, capable of overcoming resistance mechanisms that might arise from targeting a single pathway.

Mechanism of Action: Individual Components

Lauric Acid: Induction of Oxidative Stress and EGFR/ERK Pathway

Lauric acid's primary anti-cancer mechanism involves the induction of apoptosis through the generation of high levels of Reactive Oxygen Species (ROS) within cancer cells[4][6]. This oxidative stress triggers a cascade of signaling events.

-

ROS Generation: Treatment with lauric acid leads to a significant increase in intracellular ROS[4]. This creates a state of oxidative stress that cancer cells, which often have a compromised redox balance, cannot overcome.

-

EGFR/ERK Activation: The elevated ROS levels stimulate the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR) and downstream kinases like ERK (Extracellular signal-regulated kinase)[4][10][11].

-

AP-1 Activation and Apoptosis: The signal propagates to the transcription factor AP-1 (c-Jun/c-fos), leading to the upregulation of pro-apoptotic proteins like p21 in a p53-independent manner, ultimately culminating in cell cycle arrest and apoptosis.

Leelamine: Lysosomotropism and Inhibition of Pro-Survival Pathways

Leelamine's mechanism is distinct and multifaceted, centering on its lysosomotropic properties and subsequent disruption of cholesterol transport[9].

-

Lysosomal Accumulation: As a weakly basic amine, leelamine becomes protonated and trapped within the acidic environment of lysosomes[7][9].

-

Cholesterol Transport Inhibition: This accumulation leads to a homeostatic imbalance in the lysosomal/endosomal compartments, critically disrupting intracellular cholesterol trafficking[9]. The proper movement of cholesterol is essential for the function and localization of many membrane-associated signaling proteins.

-

Inhibition of PI3K/Akt, MAPK, and STAT3: The disruption of cholesterol homeostasis leads to the inhibition of three key pro-survival signaling pathways that are constitutively active in many melanomas:

-

PI3K/Akt Pathway: Reduced phosphorylation of Akt.

-

MAPK Pathway: Reduced phosphorylation of Erk.

-

STAT3 Pathway: Reduced phosphorylation of Stat3[8].

-

-

Apoptosis and Anti-Proliferative Effects: The simultaneous shutdown of these pathways results in decreased cellular proliferation and a significant increase in tumor cell apoptosis[8].

References

- 1. Anticancer activity of anandamide in human cutaneous melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cocotherapy.com [cocotherapy.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. karger.com [karger.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Pharmacological Potential of Lauric Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lauric acid, a medium-chain saturated fatty acid predominantly found in coconut and palm kernel oils, and its derivatives are emerging as significant players in the field of pharmacology. With a broad spectrum of bioactive properties, these compounds are attracting increasing interest for their potential therapeutic applications against a variety of pathological conditions. This technical guide provides an in-depth review of the current state of research into the pharmacological activities of lauric acid derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory effects. This document is intended to serve as a comprehensive resource, detailing experimental data, methodologies, and the underlying molecular mechanisms of action.

Antimicrobial Activity of Lauric Acid Derivatives

Lauric acid and its derivatives, particularly its monoglyceride monolaurin (B1671894) (glycerol monolaurate or GML), exhibit potent antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses.[1][2] The esterification of lauric acid to its monoglyceride derivative often enhances its antibacterial effect.[2]

The primary mechanism of antimicrobial action involves the disruption of the pathogen's cell membrane.[3] Lauric acid integrates into the phospholipid bilayer, leading to increased membrane permeability and the eventual lysis of the cell.[4] Additionally, it can inactivate cellular enzymes and cause the denaturation of cell proteins.[3] Some in silico studies suggest that lauric acid may also act as a natural antibacterial agent by inhibiting the MurA enzyme, which is crucial for bacterial cell wall biosynthesis.[2]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for lauric acid and its derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC | MBC | Reference |

| Lauric Acid | Staphylococcus aureus | 0.63 mM | - | [5] |

| Monolaurin (GML) | Staphylococcus aureus | 0.04 mM | - | [5] |

| Lauric Acid | Propionibacterium acnes | 80 µg/mL (complete killing) | - | [6] |

| Lauric Acid Monoester (LAM) Formulations | Methicillin-Susceptible S. aureus (MSSA) | ≤4 µl/ml (MIC90) | - | [7] |

| Lauric Acid Monoester (LAM) Formulations | Methicillin-Resistant S. aureus (MRSA) | ≤4 µl/ml (MIC90) | - | [7] |

| Palmitic Acid & Lauric Acid Combination (87.5:175 mg/ml) | Escherichia coli | - | 200 mg/ml | [8] |

| Palmitic Acid & Lauric Acid Combination (87.5:175 mg/ml) | Staphylococcus aureus | - | 175 mg/ml | [8] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of lauric acid derivatives is commonly determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (e.g., S. aureus ATCC 29213)

-

Lauric acid derivative to be tested

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 1 x 10^5 Colony Forming Units (CFU) per ml in the test wells.[7]

-

Serial Dilution: Prepare serial twofold dilutions of the lauric acid derivative in MHB directly in the wells of the 96-well plate.[7]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7] Turbidity can also be measured using a microplate reader.

Anticancer Activity of Lauric Acid Derivatives

Lauric acid and its derivatives have demonstrated promising anticancer properties, inducing antiproliferative and pro-apoptotic effects in various cancer cell lines, including breast, endometrial, colon, and liver cancer.[1][9][10]

The anticancer mechanism of lauric acid is multifaceted. A key aspect is the induction of oxidative stress within cancer cells, leading to an increase in reactive oxygen species (ROS).[11][12] This elevation in ROS can trigger downstream signaling pathways that promote apoptosis (programmed cell death).[9][11] Notably, these effects appear to be selective for cancer cells, with minimal harm to healthy cells.[9]

Signaling Pathways in Lauric Acid-Induced Apoptosis

Lauric acid has been shown to activate several signaling cascades that culminate in apoptosis. In breast and endometrial cancer cells, lauric acid stimulates the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), and c-Jun, and induces the expression of c-fos.[11][12] This signaling axis, often referred to as the EGFR/ERK/AP-1 pathway, plays a role in up-regulating the expression of p21, a cell cycle inhibitor, in a p53-independent manner, which contributes to the apoptotic response.[12]

Furthermore, in silico studies on oral cancer have suggested the involvement of the PI3K/AKT signaling pathway.[13] This pathway is a critical regulator of cell survival and proliferation, and its modulation by lauric acid derivatives could be a key mechanism of their anticancer effects.[14][15]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for lauric acid and its derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Lauric Acid | HepG2 (Human Liver Cancer) | 56.46 ± 1.20 µg/mL | [16] |

| (E)-N′-(2-nitrobenzylidene)dodecanehydrazide (NBDH) | HepG2 (Human Liver Cancer) | Lower than FBDH | [17] |

| (E)-N′-(naphthalen-1-ylmethylene)dodecanehydrazide (NMDH) | HepG2 (Human Liver Cancer) | Lower than FBDH | [17] |

| (E)-N′-(4-fluorobenzylidene)dodecanehydrazide (FBDH) | HepG2 (Human Liver Cancer) | Higher than NBDH & NMDH | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[18]

Materials:

-

Cancer cell lines (e.g., HepG2)

-

Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the lauric acid derivative in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.1%).[19] Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).[18][19]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.[18]

-

Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

Anti-inflammatory Activity of Lauric Acid Derivatives

Lauric acid and its formulations have demonstrated significant anti-inflammatory properties.[20] This activity is believed to be mediated, at least in part, by the inhibition of protein denaturation, a well-known cause of inflammation.[21][22]

Quantitative Anti-inflammatory Data

The following table shows the IC50 values of lauric acid and a combination formulation in in vitro anti-inflammatory assays.

| Compound/Derivative | Assay | IC50 Value (µg/mL) | Reference |

| Lauric Acid | Inhibition of Protein Denaturation | 44.78 | [21] |

| Lauric Acid | Proteinase Inhibition | 35.5 | [21] |

| Thiocolchicoside-Lauric Acid Formulation | Inhibition of Protein Denaturation | 27.15 | [21] |

| Thiocolchicoside-Lauric Acid Formulation | Proteinase Inhibition | 24.35 | [21] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

This assay evaluates the ability of a compound to inhibit the denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, induced by heat.[21][22][23]

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution)

-

Phosphate Buffered Saline (PBS)

-

Lauric acid derivative to be tested

-

Reference standard (e.g., Diclofenac sodium)

-

Water bath (70°C)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA or egg albumin.[24]

-

Incubation: Incubate the samples at 37°C for 20-30 minutes.[22][24]

-

Heat Denaturation: Heat the samples in a water bath at 70°C for 15 minutes to induce protein denaturation.[22]

-

Cooling: Cool the samples under running tap water.[23]

-

Absorbance Measurement: Measure the turbidity of the samples at 660 nm using a spectrophotometer.[23][24]

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[24] The IC50 value can be determined by plotting the percentage inhibition against the compound concentration.

Neuroprotective Effects and Other Pharmacological Activities

Beyond the well-documented antimicrobial, anticancer, and anti-inflammatory activities, lauric acid and its derivatives are being investigated for a range of other therapeutic applications.

Neuroprotection: Lauric acid has demonstrated neuroprotective effects in experimental models. It has been shown to attenuate infarct volume and brain edema in a mouse model of hyperglycemic stroke by increasing the expression of anti-oxidative markers.[25] It may also offer benefits in neurodegenerative conditions like Parkinson's disease.[26]

Drug Delivery: Lauric acid has been explored as an enhancer for the topical and transdermal absorption of drugs, as well as for rectal, buccal, and intestinal drug delivery.[27]

Synthesis of Lauric Acid Derivatives

The pharmacological activity of lauric acid can be modulated and potentially enhanced through chemical modification. The synthesis of derivatives, such as hydrazones and esters, is a key area of research.

General Synthesis of Lauric Acid-Based Hydrazones

A common synthetic route for preparing lauric acid-based hydrazones involves a multi-step process:[18]

-

Esterification: Lauric acid is first converted to its ester (e.g., ethyl laurate) by refluxing with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).[18]

-

Hydrazide Formation: The resulting ester is then reacted with hydrazine (B178648) monohydrate to form lauric acid hydrazide.[18]

-

Hydrazone Synthesis: Finally, the lauric acid hydrazide is reacted with a substituted aldehyde or ketone under reflux to yield the desired hydrazone derivative.[18]

Conclusion and Future Directions

Lauric acid and its derivatives represent a promising class of compounds with diverse and potent pharmacological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. The ability to chemically modify the lauric acid structure provides a valuable opportunity to develop novel therapeutic agents with enhanced potency and specificity.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms underlying the various pharmacological effects.

-

Conducting more extensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.

-

Exploring the synergistic potential of lauric acid derivatives with existing therapeutic agents.

-

Developing targeted drug delivery systems to enhance the efficacy and reduce potential side effects of these compounds.

The continued exploration of lauric acid and its derivatives holds significant promise for the development of new and effective treatments for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Antimicrobial Activity of Liposomal Lauric Acids Against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Evaluations of the Activities of Lauric Acid Monoester Formulations against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ph03.tci-thaijo.org [ph03.tci-thaijo.org]

- 9. cocotherapy.com [cocotherapy.com]

- 10. Lauric Acid Modulates Cancer-Associated microRNA Expression and Inhibits the Growth of the Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. cusabio.com [cusabio.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Potential anticancer and antioxidant lauric acid-based hydrazone synthesis and computational study toward the electronic properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02433D [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. jcdr.net [jcdr.net]

- 22. medwinpublishers.com [medwinpublishers.com]

- 23. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 24. innpharmacotherapy.com [innpharmacotherapy.com]

- 25. Lauric acid provides neuroprotection against oxidative stress in mouse model of hyperglycaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. biochemjournal.com [biochemjournal.com]

- 27. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Preliminary Cytotoxicity Screening of Lauric Acid Leelamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Lauric Acid and Leelamide, both as individual agents and as a conceptual conjugate, Lauric Acid Leelamide. Given the absence of direct literature on the conjugated form, this document synthesizes the known cytotoxic profiles of its components and proposes a methodological framework for the evaluation of the conjugate. Lauric acid, a medium-chain fatty acid, has demonstrated anticancer properties by inducing apoptosis through oxidative stress and downregulation of the epidermal growth factor receptor (EGFR) signaling pathway[1]. Leelamine, a diterpene amine, has shown efficacy in inhibiting melanoma cell growth by targeting key signaling pathways[2]. The conjugation of these two molecules presents a novel therapeutic strategy worth investigating.

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic effects of Lauric Acid on various cancer cell lines as reported in the literature. This data provides a baseline for understanding the potential efficacy of a this compound conjugate.

| Cell Line | Assay Type | IC50 Concentration | Key Findings | Reference |

| HCT-15 (Human Colon Cancer) | MTT Assay | 30 and 50 µg/mL | Dose-dependent cytotoxicity; induced morphological characteristics of apoptosis.[1] | [1] |

| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | Not specified | Exhibited cytotoxic effects.[1] | [1] |

| Raw 264.7 (Murine Macrophages) | MTT Assay | Not specified | Exhibited cytotoxic effects.[1] | [1] |

| SH-SY5Y (Human Neuroblastoma) | Not specified | 11.8 µM | Dose-dependent effect; downregulated oxidative stress and inflammatory genes.[3] | [3] |

Experimental Protocols

A detailed methodology for a standard cytotoxicity assay is provided below. This protocol can be adapted for the screening of Lauric Acid, Leelamide, and the this compound conjugate.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HCT-15, HepG2, UACC 903)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lauric Acid, Leelamine, and this compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (Lauric Acid, Leelamine, this compound) in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the cytotoxic effects of Lauric Acid and Leelamine is crucial for the rational design and development of their conjugate.

Lauric Acid Signaling Pathway

Lauric acid has been shown to induce apoptosis in colon cancer cells, a process partially mediated by the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway[1]. This leads to a reduction in cell viability.

References

Methodological & Application

Application Notes: Synthesis of Lauric Acid Leelamide for Laboratory Use

Introduction

Lauric Acid Leelamide, also known as N-dodecanoyl-leelamine, is a synthetic fatty acid amide. It is structurally composed of lauric acid, a saturated fatty acid with twelve carbon atoms, and leelamine (dehydroabietylamine), a tricyclic diterpene amine derived from pine resin.[1][2] Leelamine itself has been identified as a compound with various biological activities, including weak agonism at cannabinoid receptors (CB1 and CB2) and inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[3][4] Furthermore, leelamine is known to be a lysosomotropic agent that inhibits intracellular cholesterol transport, thereby affecting signaling pathways crucial for cancer cell survival, such as the PI3K/Akt, MAPK, and STAT3 pathways.[5][6][7] The synthesis of this compound allows for the investigation of how acylation with lauric acid modifies the pharmacological profile of the parent leelamine molecule.

This document provides detailed protocols for the laboratory-scale synthesis of this compound, primarily focusing on a robust chemical method involving the reaction of an acyl chloride with an amine. An alternative enzymatic approach is also presented.

Synthetic Approaches

The formation of the amide bond between lauric acid and leelamine can be achieved through several established methods for fatty acid amide synthesis. The most common and high-yielding chemical method involves the conversion of lauric acid into a more reactive species, such as an acyl chloride (lauroyl chloride), which then readily reacts with leelamine.[8][9] This approach, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.[8][9]

Alternatively, enzymatic methods offer a greener and more selective approach. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), can catalyze the direct condensation of a fatty acid and an amine under mild reaction conditions.[10][11] This method avoids the use of harsh reagents and can result in high yields, although reaction times may be longer.

Experimental Protocols

Protocol 1: Chemical Synthesis via Acyl Chloride Intermediate

This protocol is a two-step process: (1) activation of lauric acid by converting it to lauroyl chloride, and (2) reaction of lauroyl chloride with leelamine.

Materials and Reagents:

-

Lauric acid (Dodecanoic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Leelamine or Leelamine hydrochloride

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and inert atmosphere setup (e.g., nitrogen or argon).

Step 1: Synthesis of Lauroyl Chloride

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add lauric acid (1 equivalent).

-

Add an excess of thionyl chloride (e.g., 1.5-2 equivalents) dropwise at room temperature.[9] Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood.

-

Gently heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator (ensure appropriate trapping of the volatile and corrosive byproduct). The resulting crude lauroyl chloride is typically used in the next step without further purification.

Step 2: Amidation of Leelamine with Lauroyl Chloride

-

In a separate round-bottom flask under an inert atmosphere, dissolve leelamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM).[12]

-

Cool the solution to 0°C using an ice bath.

-

Dissolve the crude lauroyl chloride (prepared in Step 1, ~1.1 equivalents) in a small amount of anhydrous DCM.

-

Add the lauroyl chloride solution dropwise to the stirring leelamine solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[12]

Protocol 2: Alternative Enzymatic Synthesis

This protocol describes the direct amidation of lauric acid and leelamine using a lipase catalyst.

Materials and Reagents:

-

Lauric acid

-

Leelamine

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Anhydrous organic solvent (e.g., Hexane, Toluene, or 2-Methyltetrahydrofuran)

-

Molecular sieves (3Å or 4Å, activated)

Procedure:

-

In a flask, dissolve lauric acid (1 equivalent) and leelamine (1-1.2 equivalents) in the chosen anhydrous organic solvent.[10]

-

Add the immobilized lipase (e.g., 50-100 mg per 0.1 mmol of lauric acid) and activated molecular sieves (to remove the water byproduct).[10]

-

Stir the suspension at a controlled temperature, typically between 50-70°C, for 24-48 hours.[11][13]

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Wash the recovered enzyme with fresh solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes typical quantitative data for the chemical synthesis of this compound (Protocol 1). Values are illustrative for a 10 mmol scale reaction.

| Parameter | Value | Notes |

| Reactants | ||

| Lauric Acid | 2.00 g (10 mmol) | Starting material for acyl chloride formation. |

| Thionyl Chloride | 1.78 g, 1.1 mL (15 mmol) | Used in excess to ensure complete conversion. |

| Leelamine | 2.85 g (10 mmol) | The amine component for amidation. |

| Triethylamine | 1.52 g, 2.1 mL (15 mmol) | Base to neutralize HCl byproduct. |

| Reaction Conditions | ||

| Solvent (DCM) | 100 mL | Anhydrous conditions are crucial. |

| Reaction Temperature | 0°C to RT | Initial cooling controls reactivity. |

| Reaction Time | 8-16 hours | Monitor by TLC for completion. |

| Product | ||

| Product Name | This compound | C₃₂H₅₅NO |

| Molecular Weight | 485.8 g/mol | |

| Theoretical Yield | 4.86 g | Based on 10 mmol of the limiting reagent. |

| Expected Yield (Post-Purification) | 3.6-4.4 g (75-90%) | Typical yields for this type of reaction. |

| Purity (Post-Purification) | >95% | To be confirmed by NMR, LC-MS, or HPLC. |

Mandatory Visualization

Diagrams of Workflow and Signaling Pathway

References

- 1. Leelamine hydrochloride - Immunomart [immunomart.com]

- 2. Leelamine Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide Synthesis [fishersci.it]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lipase-catalyzed synthesis of fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Note: HPLC-MS Purity Analysis of Lauric Acid Leelamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purity analysis of Lauric Acid Leelamide using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed for accurate quantification of the active pharmaceutical ingredient (API) and the detection of potential process-related impurities, such as unreacted lauric acid. This application note includes comprehensive experimental protocols, data presentation tables, and graphical workflows to ensure reliable and reproducible results in a drug development or quality control setting.

Introduction

This compound is a synthetic amide compound derived from lauric acid and a diterpene amine.[1] As with any active pharmaceutical ingredient, ensuring its purity is critical for guaranteeing safety and efficacy.[2][3] High-Performance Liquid Chromatography (HPLC) is a gold standard for purity determination in the pharmaceutical industry due to its high resolution and quantitative accuracy.[3][4] When coupled with Mass Spectrometry (MS), it provides an unparalleled level of specificity, allowing for definitive peak identification and characterization of impurities based on their mass-to-charge ratio (m/z).[5]

This protocol outlines a robust reversed-phase HPLC-MS method for separating this compound from potential impurities, primarily the unreacted starting material, lauric acid. The method is optimized for sensitivity and specificity to meet the stringent requirements of pharmaceutical analysis.

Experimental Workflow and Logic

The overall process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The primary impurity of concern is residual lauric acid from the synthesis process.

Caption: High-level experimental workflow for purity analysis.

Caption: Relationship between API and a key process impurity.

Detailed Experimental Protocols

Materials and Reagents

-

This compound reference standard and test sample

-

Lauric Acid reference standard

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Water

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

Sample Preparation

Consistency in sample preparation is crucial for accurate and reproducible results.[6]

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with Methanol. This is the Stock Solution A.

-

Accurately weigh 10 mg of Lauric Acid reference standard and transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with Methanol. This is the Stock Solution B.

-

-

Working Standard Preparation (10 µg/mL):

-

Dilute 100 µL of Stock Solution A into a 10 mL volumetric flask with a 50:50 (v/v) mixture of Acetonitrile and Water. This is the Working Standard.

-

-

Test Sample Preparation (1 mg/mL):

-

Accurately weigh 10 mg of the this compound test sample and prepare a 1 mg/mL solution in Methanol, following the same procedure as for the reference standard stock solution.

-

-

Final Dilution for Analysis:

-

Before injection, dilute the Test Sample solution 1:100 with a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of 10 µg/mL.

-

Filter all solutions through a 0.22 µm syringe filter into HPLC vials.

-

HPLC-MS Instrumentation and Conditions

This method uses reversed-phase chromatography, which separates compounds based on hydrophobicity.[7][8] Lauric acid, being smaller and more polar than this compound, will elute earlier.

HPLC System Parameters

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 |

Mass Spectrometer Parameters

The analysis will be performed in positive electrospray ionization (ESI+) mode to detect the protonated this compound. A simultaneous scan in negative mode (ESI-) can be used for sensitive detection of Lauric Acid.

| Parameter | Condition |

| MS System | Agilent 6400 Series QQQ or equivalent |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive (+) and Negative (-) Switching |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Gas Temperature | 325 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 3500 V |

| SIM Ions (+) | m/z 468.4 ([M+H]⁺ for this compound)[9] |

| SIM Ions (-) | m/z 199.2 ([M-H]⁻ for Lauric Acid)[10] |

| Fragmentor | 135 V |

Data Analysis and Purity Calculation

-

Identification:

-

Confirm the identity of the this compound peak in the test sample by comparing its retention time with the reference standard.

-

Verify the mass by extracting the ion chromatogram (EIC) for m/z 468.4.

-

Identify the lauric acid impurity by its retention time and EIC of m/z 199.2.

-

-

Purity Calculation:

-

Purity is calculated using the area percent method from the total ion chromatogram (TIC) or a relevant UV chromatogram if available.

-

The formula for area percent purity is:

% Purity = (Area of API Peak / Sum of All Peak Areas) x 100

-

Ensure that all impurity peaks are integrated correctly and that the total peak area includes the main component and all related impurities.

-

Conceptual Signaling Pathway Interaction

For novel drug candidates like this compound, understanding potential biological interactions is a key aspect of development. While its specific pathway is unknown, many diterpenoid-based molecules interact with cellular signaling cascades. The diagram below illustrates a hypothetical interaction with a generic kinase pathway, a common target for drug discovery.[1]

Caption: Hypothetical inhibition of a signaling cascade by the API.

Disclaimer: This application note provides a general methodology. Method validation (including linearity, accuracy, precision, and limits of detection/quantification) must be performed in accordance with regulatory guidelines to ensure it is suitable for its intended purpose.

References

- 1. caymanchem.com [caymanchem.com]

- 2. moravek.com [moravek.com]

- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 4. labotec.co.za [labotec.co.za]

- 5. The development of HPLC-MC as a method of purity assessment and confirmation the molecular mass of new bioactive compounds | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]

- 7. academic.oup.com [academic.oup.com]

- 8. agilent.com [agilent.com]

- 9. This compound | C32H53NO | CID 71684581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: A Cell-Based Assay for Evaluating the Anti-Cancer Activity of Lauric Acid and Leelamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauric acid, a medium-chain fatty acid found in coconut oil, and Leelamide, a diterpene amine from pine trees, have emerged as promising natural compounds with significant anti-neoplastic properties.[1][2][3] Lauric acid has been shown to induce antiproliferative and pro-apoptotic responses in breast and endometrial cancer cells, largely through the generation of reactive oxygen species (ROS).[4] Leelamide exhibits potent anti-cancer activity through a distinct mechanism involving its lysosomotropic properties. It accumulates in acidic organelles like lysosomes, leading to the disruption of cholesterol trafficking, inhibition of autophagic flux, and downregulation of critical cell survival signaling pathways, including RTK, AKT, ERK, and STAT3.[1][5][6]

The development of robust and reproducible cell-based assays is crucial for screening and characterizing the efficacy of such compounds in a physiologically relevant context.[7][8][9] This document provides detailed protocols for a comprehensive cell-based assay strategy to quantify the cytotoxic and pro-apoptotic activity of Lauric Acid and Leelamide on cancer cell lines. The workflow involves two primary assays: a cell viability assay (XTT) to determine dose-dependent cytotoxicity and a caspase activity assay to specifically measure the induction of apoptosis.

Assay Principle and Workflow

The overall principle is to treat a relevant cancer cell line with increasing concentrations of Lauric Acid or Leelamide and measure two key endpoints:

-

Cell Viability: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is used to measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble formazan (B1609692) product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. A decrease in signal indicates cytotoxic or cytostatic activity.

-

Apoptosis Induction: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][11][12] The assay reagent contains a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, generates a "glow-type" luminescent signal. An increase in luminescence indicates the induction of apoptosis.

Signaling Pathways and Experimental Workflow

Visualizing the Mechanisms of Action

Experimental Workflow Diagram

Materials and Reagents

-

Cell Lines:

-

Reagents:

-

Lauric Acid (Sigma-Aldrich, Cat# L4250 or equivalent)

-

Leelamide (hydrochloride salt recommended for solubility)

-

Bovine Serum Albumin (BSA), Fatty Acid-Free (Sigma-Aldrich, Cat# A7030 or equivalent)

-

Dimethyl Sulfoxide (DMSO), Cell Culture Grade

-

XTT Cell Viability Kit (e.g., Abcam, Cat# ab232856)

-

Caspase-Glo® 3/7 Assay System (Promega, Cat# G8090)

-

Doxorubicin or Staurosporine (Positive control for apoptosis/cytotoxicity)

-

-

Media and Consumables:

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Sterile 96-well flat-bottom plates (white-walled for luminescence, clear for absorbance)

-

Multichannel pipettes and sterile tips

-

Experimental Protocols

Protocol 1: Cell Culture

-

Maintain cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days to maintain exponential growth. Use cells with a passage number below 20 for all experiments.

-

On the day of the experiment, harvest cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired seeding density.

Protocol 2: Compound Preparation

-

Leelamide Stock (10 mM): Dissolve Leelamide hydrochloride in DMSO. Aliquot and store at -20°C. Further dilutions should be made in cell culture medium immediately before use. The final DMSO concentration in the well should not exceed 0.5%.

-

Lauric Acid-BSA Conjugate Stock (10 mM Lauric Acid, 2 mM BSA):

-

Prepare a 2 mM solution of fatty acid-free BSA in serum-free medium. Warm to 37°C.

-

Prepare a 100 mM stock of Lauric Acid in ethanol.

-

Slowly add the Lauric Acid stock to the warm BSA solution while vortexing to achieve a final concentration of 10 mM Lauric Acid.

-

Incubate at 37°C for 30 minutes to allow conjugation.

-

Sterile filter the solution. Prepare fresh for each experiment. Further dilutions are made in cell culture medium.

-

Protocol 3: Cell Viability (XTT Assay)

-

Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well clear plate. Include wells for "cells only" (untreated) and "medium only" (blank).

-

Incubation: Incubate the plate for 24 hours to allow cells to attach.

-

Treatment: Prepare 2x serial dilutions of the test compounds (e.g., Leelamide from 100 µM to 0.1 µM; Lauric Acid from 400 µM to 1 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Add 100 µL of medium with 0.5% DMSO to the vehicle control wells.

-

Incubation: Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Assay:

-

Prepare the XTT reaction solution according to the manufacturer's protocol.

-

Add 50 µL of the XTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Shake the plate gently and read the absorbance at 450 nm using a microplate reader.

-

Protocol 4: Apoptosis (Caspase-Glo® 3/7 Assay)

-

Cell Seeding & Treatment: Follow steps 1-4 of the XTT assay protocol, but use a 96-well white-walled plate suitable for luminescence.

-

Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 hour, protected from light.

-

Read the luminescence using a microplate reader.

-

Data Presentation and Analysis

Cell Viability Data

-

Blank Correction: Subtract the average absorbance of the "medium only" wells from all other readings.

-

Calculate % Viability:

-

% Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Wells) * 100

-

-

IC50 Determination: Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: Example Data for Leelamide Cytotoxicity (XTT Assay)

| Leelamide (µM) | Avg. Absorbance (450 nm) | Std. Deviation | % Viability |

| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |

| 0.78 | 1.102 | 0.075 | 87.9% |

| 1.56 | 0.988 | 0.061 | 78.8% |

| 3.13 | 0.751 | 0.054 | 59.9% |

| 6.25 | 0.499 | 0.042 | 39.8% |

| 12.5 | 0.213 | 0.031 | 17.0% |

| 25 | 0.095 | 0.015 | 7.6% |

| 50 | 0.062 | 0.011 | 4.9% |

Apoptosis Data

-

Calculate Fold Change in Caspase Activity:

-

Fold Change = (Luminescence of Treated Well / Average Luminescence of Untreated Wells)

-

Table 2: Example Data for Lauric Acid-Induced Apoptosis (Caspase-3/7 Assay)

| Lauric Acid (µM) | Avg. Luminescence (RLU) | Std. Deviation | Fold Change in Activity |

| 0 (Vehicle) | 15,230 | 1,150 | 1.0 |

| 25 | 18,540 | 1,980 | 1.2 |

| 50 | 35,610 | 3,140 | 2.3 |

| 100 | 88,970 | 7,550 | 5.8 |

| 200 | 145,330 | 12,800 | 9.5 |

| 400 | 151,050 | 14,210 | 9.9 |

Expected Results

-

Leelamide: A dose-dependent decrease in cell viability is expected in UACC 903 cells, with a potent IC50 value. An increase in caspase-3/7 activity may be observed, although Leelamide can also induce caspase-independent cell death.[5] Further assays (e.g., measuring autophagy markers or lysosomal integrity) could be used for deeper mechanistic studies.

-

Lauric Acid: A dose-dependent decrease in cell viability in SkBr3 or Ishikawa cells should be observed.[4] This should correlate with a significant, dose-dependent increase in caspase-3/7 activity, confirming that apoptosis is a primary mechanism of cell death.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability between replicate wells | Inconsistent cell seeding; Edge effects on the plate; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a calibrated multichannel pipette. |

| Low signal in Caspase-Glo® assay | Insufficient cell number; Low caspase activity; Reagent degradation. | Optimize cell seeding density. Increase incubation time with the compound. Use a positive control (e.g., Staurosporine) to confirm assay performance. Ensure reagent is prepared fresh and protected from light. |

| High background in XTT assay | Contamination; Reagent interference with compounds. | Check cell culture for contamination. Run a control with compounds in medium only to check for direct reduction of XTT. |

| No dose-response observed | Compound concentration too low/high; Compound insolubility; Cell line is resistant. | Test a wider range of concentrations. Confirm compound solubility and stability in media. Verify the sensitivity of the chosen cell line from the literature. |

References

- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]

- 8. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inducing apoptosis in acute myeloid leukemia; mechanisms and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluation of Lauric Acid Leelamide as a Potential Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Lauric acid, a medium-chain fatty acid, has demonstrated broad-spectrum antimicrobial properties.[1] This document provides a framework for the evaluation of Lauric Acid Leelamide, a lauric acid amide analog of leelamine, as a potential antimicrobial agent. Due to the limited availability of specific data on this compound, these notes and protocols are based on the known antimicrobial activities of lauric acid and established methodologies for antimicrobial susceptibility testing.[2][3] These guidelines are intended to serve as a comprehensive resource for the preliminary screening and characterization of novel lauric acid derivatives.

Mechanism of Action (Hypothesized)

Lauric acid is known to exert its antimicrobial effects primarily by disrupting the bacterial cell membrane.[4][5][6] It is hypothesized that this compound, as a derivative, may share a similar mechanism. The lipophilic lauric acid tail is proposed to intercalate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[5][6]

Caption: Hypothesized mechanism of action for this compound.

Data Presentation: Antimicrobial Activity of Lauric Acid

The following table summarizes the reported Minimum Inhibitory Concentrations (MIC) of lauric acid against various bacterial strains. This data provides a baseline for expected efficacy when testing this compound.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 / Clinical Isolate | 1600 - 3200 | [7] |

| Staphylococcus aureus | - | 156 | [4][8] |

| Staphylococcus aureus | - | 250 | [9] |

| Mycobacterium tuberculosis | H37Ra | 22.2 | [10][11] |

| Escherichia coli | - | >5000 | [12][13] |

| Salmonella sp. | - | >5000 | [12][13] |

| Streptococcus pneumoniae | Clinical Isolate | - (Zone of Inhibition) | [14] |

Experimental Protocols

The following are standardized protocols for determining the antimicrobial susceptibility of a novel compound such as this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]

Materials:

-

This compound (or test compound)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate sterile broth medium

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (vehicle/solvent for the test compound)

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 4-5 mL of sterile broth medium.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

-

Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the 96-well plate using sterile broth to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and the solvent used to dissolve the test compound), and a sterility control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[2]

-

Alternatively, the optical density can be measured using a microplate reader.

-

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

-

This compound (or test compound)

-

Sterile filter paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile swabs

-

Positive and negative control disks

Protocol:

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for a few minutes.

-

-

Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of this compound.

-

Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

-

Ensure the disks are pressed down firmly to make complete contact with the agar.

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Experimental Workflow

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 8. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken | Semantic Scholar [semanticscholar.org]

- 9. Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Lauric acid and myristic acid from Allium sativum inhibit the growth of Mycobacterium tuberculosis H37Ra: in silico analysis reveals possible binding to protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 14. aclr.com.es [aclr.com.es]

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of N-Lauroylethanolamine (Lauric Acid Leelamide)

Introduction

Inflammation is a critical biological response to harmful stimuli like pathogens and damaged cells. This complex process is mediated by various signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators. While essential for healing, dysregulated inflammation can lead to chronic diseases. N-Lauroylethanolamine, a fatty acid amide derived from lauric acid, has emerged as a compound of interest for its potential anti-inflammatory properties.[1][2] Like other related fatty acid amides, it is hypothesized to modulate key inflammatory cascades, making it a candidate for therapeutic development.[3][4] These application notes provide a comprehensive guide to the experimental protocols for evaluating the anti-inflammatory properties of N-Lauroylethanolamine.

Proposed Mechanism of Action

N-Lauroylethanolamine is thought to exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] This inhibition is likely achieved by suppressing the activation of the TLR4/MyD88 signaling cascade, which subsequently blocks the activation of downstream NF-κB and MAPK pathways.[6][7][8] The NF-κB pathway is a critical regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] By preventing the phosphorylation and degradation of IκBα, N-Lauroylethanolamine may inhibit the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of these inflammatory targets.[4]

Data Presentation

The anti-inflammatory activity of Lauric Acid (the precursor to Leelamide) has been quantified in various in vitro assays. The following table summarizes the inhibitory concentrations (IC50) and percentage inhibition against protein denaturation and proteinase activity, key indicators of anti-inflammatory potential.

| Assay | Test Substance | Concentration | % Inhibition | IC50 (µg/mL) | Reference |

| Inhibition of Protein Denaturation | Lauric Acid (LA) | 10-50 µg/mL | 59.56% (at 50 µg/mL) | 44.78 | [9] |

| Thiocolchicoside (B1682803) (TC) | 10-50 µg/mL | 66.94% (at 50 µg/mL) | 37.65 | [9] | |

| TC-LA Formulation | 10-50 µg/mL | 86.62% (at 50 µg/mL) | 27.15 | [9] | |

| Diclofenac Sodium | 10-50 µg/mL | 60.34% (at 50 µg/mL) | 43.42 | [9] | |

| Proteinase Inhibition Activity | Lauric Acid (LA) | 10-50 µg/mL | 66.65% (at 50 µg/mL) | 35.5 | [9] |

| Thiocolchicoside (TC) | 10-50 µg/mL | 77.49% (at 50 µg/mL) | 32.12 | [9] | |

| TC-LA Formulation | 10-50 µg/mL | 94.07% (at 50 µg/mL) | 24.35 | [9] | |

| Diclofenac Sodium | 10-50 µg/mL | 69.83% (at 50 µg/mL) | 37.80 | [9] |

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages

This protocol assesses the ability of N-Lauroylethanolamine to inhibit the production of pro-inflammatory mediators in Lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[10][11]

Methodology:

-

Cell Culture : Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[10]

-

Seeding : Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[10] For Western Blot analysis, seed cells in 6-well plates at a higher density (e.g., 1 x 10^6 cells/well).

-

Treatment : Pre-treat the cells with various concentrations of N-Lauroylethanolamine (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

Stimulation : Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 0.1-1.0 µg/mL to all wells except the negative control group.[12]

-

Incubation : Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection : After incubation, centrifuge the plates and carefully collect the cell culture supernatant for Nitric Oxide and Cytokine assays. Store at -80°C until use.

-

Cell Lysis (for Western Blot) : Wash the remaining cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors for subsequent Western Blot analysis.[13]

Protocol 2: Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant using the Griess reagent.[14][15]

Materials:

-

Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Prepare fresh.

-

Sodium Nitrite (NaNO2) standard solution (for standard curve).

-

96-well microplate.

-

Microplate reader (540-550 nm).

Methodology:

-

Standard Curve Preparation : Prepare a serial dilution of the sodium nitrite standard (e.g., from 100 µM to 1.56 µM) in cell culture medium.

-

Sample Preparation : Add 50-100 µL of collected cell culture supernatant from each treatment group to a new 96-well plate.[15]

-

Griess Reaction : Add 100 µL of the freshly mixed Griess Reagent to each well containing standards and samples.[15]

-

Incubation : Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement : Measure the absorbance at 540 nm using a microplate reader.[14]

-

Calculation : Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. A significant reduction in nitrite levels in N-Lauroylethanolamine-treated groups compared to the LPS-only group indicates inhibition of NO production.

Protocol 3: Cytokine Quantification (ELISA)

This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[16][17][18]

Methodology (General Steps):

-

Plate Coating : Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.[17]

-

Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS or 1% BSA) for 1-2 hours at room temperature.[16]

-

Sample Incubation : Wash the plate and add the collected cell culture supernatants and cytokine standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody : Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.[17]

-

Enzyme Conjugate : Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.[16]

-

Substrate Addition : Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

-

Stop Reaction : Stop the reaction by adding a stop solution (e.g., 2N H2SO4).[16]

-

Measurement : Read the absorbance at 450 nm. The concentration of the cytokine in the samples is determined from the standard curve.

Protocol 4: Western Blot Analysis for Inflammatory Proteins

This protocol is used to detect changes in the protein levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins like IκBα and MAPKs (p38, ERK, JNK).[19][20][21]

Methodology:

-

Protein Quantification : Determine the protein concentration of the cell lysates (from Protocol 1, Step 7) using a BCA or Bradford assay.

-

Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]

-

Gel Electrophoresis (SDS-PAGE) : Load the samples onto a polyacrylamide gel and separate the proteins based on molecular weight.[22]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα) overnight at 4°C with gentle agitation.[13]

-

Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging : Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH). A decrease in the expression of iNOS, COX-2, and the ratio of phosphorylated to total protein for signaling molecules in treated cells indicates an inhibitory effect.

References

- 1. ingreland.com [ingreland.com]

- 2. researchgate.net [researchgate.net]

- 3. Oleamide suppresses lipopolysaccharide-induced expression of iNOS and COX-2 through inhibition of NF-kappaB activation in BV2 murine microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleamide suppresses inflammatory responses in LPS-induced RAW264.7 murine macrophages and alleviates paw edema in a carrageenan-induced inflammatory rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Lauric Acid-Butyric Structural Lipid Inhibits Inflammation: Small Intestinal Microbes May Be Important Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]